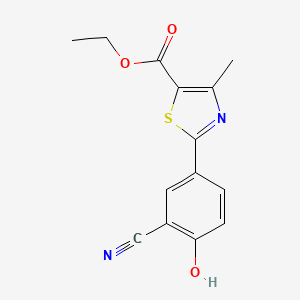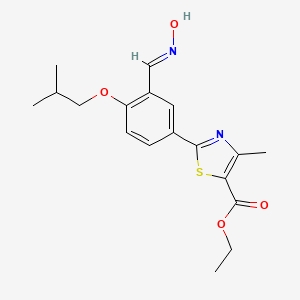
methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate compound with methanol (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate” is a chemical compound with the CAS Number: 877997-99-4 . It has a molecular weight of 338.34 and a linear formula of C14H14N2O6S . This compound is an impurity of Acotiamide , a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .
Molecular Structure Analysis
The IUPAC name for this compound is "methyl 2-[(2-hydroxy-4,5-dimethoxy-benzoyl)amino]thiazole-4-carboxylate" . The compound’s structure includes a thiazole ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The compound has a density of 1.437±0.06 g/cm3 .Applications De Recherche Scientifique
Photochemistry and Photoreactions
One study investigates the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol, exploring the potential of thiazole compounds in photochemical reactions and their resultant products (Mahran, Sidky, & Wamhoff, 1983).
Crystallographic and Structural Analysis
Research on the crystallographic studies of similar thiazole compounds, such as the dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, sheds light on the structural properties of thiazole derivatives when crystallized in different solvents including methanol (Arshad et al., 2013).
Molecular Structure and Solubility Studies
Another study examines the effect of molecular structure change on the crystal structure and solubility of thiazole derivatives, contributing to our understanding of how different molecular modifications impact the physical properties of these compounds (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).
Synthesis and Biological Activity
The synthesis and biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties, which includes processes involving methanol, highlight the pharmaceutical potential of thiazole compounds (Kletskov et al., 2018).
Catalytic Applications
The encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, processed in methanol, demonstrates potential applications in catalysis, particularly in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
Anti-Proliferative Screening
Research on new thiazole compounds synthesized and tested for their anticancer activity against breast cancer cells MCF7 provides insights into the medicinal applications of thiazole derivatives (Sonar et al., 2020).
Nonlinear Optical Properties
A study on the second-order hyperpolarizabilities of aromatic carboxylates, including methyl methoxybenzoate in methanol solution, offers a perspective on the potential use of thiazole compounds in nonlinear optics (Duan et al., 1995).
Mécanisme D'action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Given that this compound is an impurity of Acotiamide , future research could potentially focus on improving the synthesis process of Acotiamide to minimize the presence of this impurity. Additionally, further studies could explore the properties and potential applications of this compound in more detail.
Propriétés
Numéro CAS |
877998-00-0 |
|---|---|
Formule moléculaire |
C15H18N2O7S |
Poids moléculaire |
370.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)
